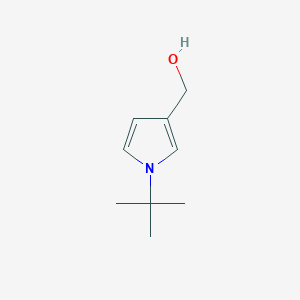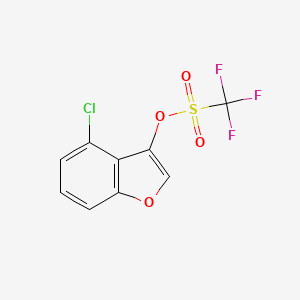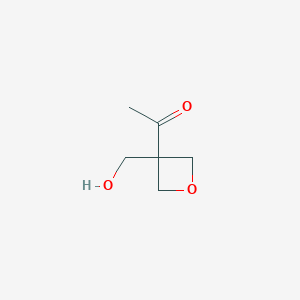
1-(3-(Hydroxymethyl)oxetan-3-YL)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(Hydroxymethyl)oxetan-3-YL)ethan-1-one is a chemical compound with the molecular formula C6H10O3 It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a hydroxymethyl group attached to the third carbon of the oxetane ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Hydroxymethyl)oxetan-3-YL)ethan-1-one typically involves the formation of the oxetane ring followed by the introduction of the hydroxymethyl group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the oxetane ring. The hydroxymethyl group can then be introduced through a nucleophilic substitution reaction using formaldehyde or a similar reagent.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, controlled temperature and pressure conditions, and purification techniques such as distillation or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions: 1-(3-(Hydroxymethyl)oxetan-3-YL)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Formaldehyde or other alkylating agents can be used in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted oxetanes depending on the nucleophile used.
科学的研究の応用
1-(3-(Hydroxymethyl)oxetan-3-YL)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives may be studied for their biological activity, including potential antimicrobial or anticancer properties.
Medicine: Research into its potential therapeutic applications, such as drug delivery systems or as a precursor to active pharmaceutical ingredients.
Industry: It can be used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of 1-(3-(Hydroxymethyl)oxetan-3-YL)ethan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to a biological response. The oxetane ring can undergo ring-opening reactions, which may be crucial in its mechanism of action. The hydroxymethyl group can also participate in hydrogen bonding and other interactions that influence its activity.
類似化合物との比較
1-(Oxetan-3-yl)ethan-1-one: Similar structure but lacks the hydroxymethyl group.
1-(Oxetan-3-yl)piperazine hemioxalate: Contains a piperazine ring instead of the ethanone group.
1-(Oxetan-3-yl)ethan-1-ol: Similar structure but with an alcohol group instead of the ethanone group.
Uniqueness: 1-(3-(Hydroxymethyl)oxetan-3-YL)ethan-1-one is unique due to the presence of both the oxetane ring and the hydroxymethyl group
特性
分子式 |
C6H10O3 |
|---|---|
分子量 |
130.14 g/mol |
IUPAC名 |
1-[3-(hydroxymethyl)oxetan-3-yl]ethanone |
InChI |
InChI=1S/C6H10O3/c1-5(8)6(2-7)3-9-4-6/h7H,2-4H2,1H3 |
InChIキー |
IDUBJRVFMFUJKR-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1(COC1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



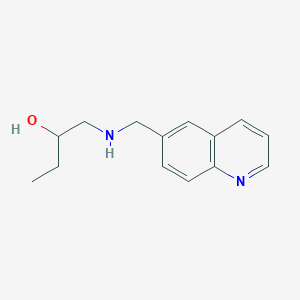
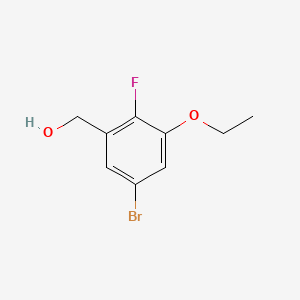
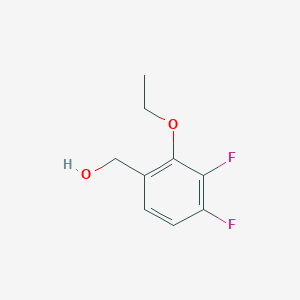

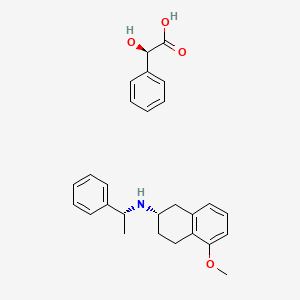
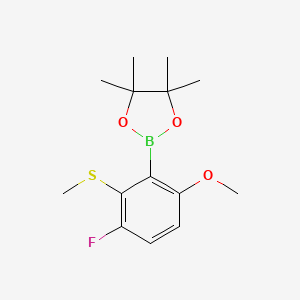
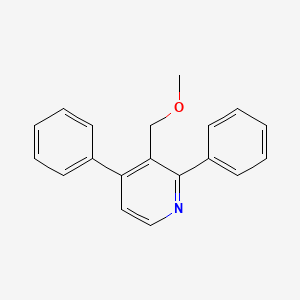

![5-((1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B14024020.png)

